(3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g][1]benzofuran-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzogbenzofuran-2-one typically involves multiple steps, including the formation of the tetrahydrobenzogbenzofuran core and the introduction of the bromophenyl and methoxy groups. Common synthetic routes may include:
- Formation of the Tetrahydrobenzogbenzofuran Core : This step often involves cyclization reactions under acidic or basic conditions.
- Introduction of the Bromophenyl Group : This can be achieved through electrophilic aromatic substitution reactions using bromine or brominating agents.
- Methoxy Group Addition : This step may involve nucleophilic substitution reactions using methanol or methoxy-containing reagents.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: (3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzogbenzofuran-2-one can undergo various chemical reactions, including:
- Oxidation : This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution : The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
- Oxidation : Potassium permanganate in acidic or basic medium.
- Reduction : Lithium aluminum hydride in dry ether.
- Substitution : Nucleophiles like amines in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzogbenzofuran-2-one has several scientific research applications:
- Chemistry : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
- Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Investigated for its potential therapeutic effects and as a lead compound in drug development.
- Industry : Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzogbenzofuran-2-one involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, leading to modulation of biological processes. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its action at the molecular level.
Comparison with Similar Compounds
Similar Compounds:
- (3E)-4-[(3R,3aR)-3-(4-Bromophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one
- 3-Bromo-2-(2’-fluorobenzyloxy)phenylboronic acid
Uniqueness: (3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzogbenzofuran-2-one is unique due to its specific structural features, including the combination of a bromophenyl group, methoxy group, and tetrahydrobenzogbenzofuran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H21BrO3 |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
(3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C22H21BrO3/c1-12-10-19(25-11-15-6-4-5-7-18(15)23)14(3)20-16(12)8-9-17-13(2)22(24)26-21(17)20/h4-7,10,17,21H,2,8-9,11H2,1,3H3/t17-,21+/m1/s1 |
InChI Key |
IRBNWCSCHCJSLT-UTKZUKDTSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1CC[C@H]3[C@@H]2OC(=O)C3=C)C)OCC4=CC=CC=C4Br |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC3C2OC(=O)C3=C)C)OCC4=CC=CC=C4Br |
Origin of Product |
United States |
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